molecular formula C5H2Cl2F3N3 B13565003 2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine

2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B13565003
M. Wt: 231.99 g/mol
InChI Key: QUQNRUPFRZRWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a trifluoromethyl group at position 5, and an amino group at position 4. It is widely used in various fields due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with trifluoromethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily diffuse into cells and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,6-Dichloro-5-methylpyrimidine
  • 5-Chloro-6-(difluoromethyl)pyrimidin-4-amine

Uniqueness

2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C5H2Cl2F3N3

Molecular Weight

231.99 g/mol

IUPAC Name

2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C5H2Cl2F3N3/c6-2-1(5(8,9)10)3(11)13-4(7)12-2/h(H2,11,12,13)

InChI Key

QUQNRUPFRZRWAV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.